3-(2-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(2-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by:
- A chromeno[8,7-e][1,3]oxazin-4-one core, which provides structural rigidity and π-conjugation.
- A 2-methoxyphenyl group at position 3, contributing electron-donating effects and steric bulk.
- A thiophen-2-yl ethyl chain at position 9, introducing heteroaromaticity and conformational flexibility.
- A trifluoromethyl (CF₃) group at position 2, enhancing metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-(2-thiophen-2-ylethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4S/c1-31-19-7-3-2-6-16(19)21-22(30)17-8-9-20-18(23(17)33-24(21)25(26,27)28)13-29(14-32-20)11-10-15-5-4-12-34-15/h2-9,12H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYOHVVRYGLLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CCC5=CC=CS5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a chromeno-oxazine core with various substituents that contribute to its biological activity. The presence of thiophene and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. Thiophene derivatives are known for their antimicrobial , antifungal , and antiviral activities. For instance, derivatives have shown significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Anticancer Properties
Compounds in this class have also been investigated for their anticancer effects. Research indicates that thiophene-based compounds can inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against A-549 (lung cancer) and HepG-2 (liver cancer) cell lines .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives demonstrate antioxidant properties by scavenging ROS, which can lead to reduced oxidative stress in cells.
- Interference with DNA/RNA Synthesis : Compounds similar to this one have been shown to disrupt nucleic acid synthesis, which is crucial for cell division and proliferation in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiophene derivatives against common pathogens. The results indicated that compounds with a similar structure to our target exhibited notable zones of inhibition against both E. coli and S. aureus, suggesting potential as broad-spectrum antimicrobials .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound induced cytotoxicity in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, which was confirmed through flow cytometry analysis showing an increase in early apoptotic cells following treatment .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The table below compares the target compound with key analogs from the literature:
Key Observations:
- Trifluoromethyl Group: The CF₃ group in the target compound and ’s analog improves metabolic stability compared to non-CF₃ derivatives like ’s chlorophenyl variant .
- Substituent Position : The 2-methoxyphenyl group in the target compound may offer better steric and electronic modulation than 4-substituted analogs (e.g., 4-Cl or 4-F in and ), as ortho-substituents can influence ring planarity and binding affinity .
- Thiophene vs.
Q & A
Q. What are the established synthetic pathways for this compound, and what key intermediates are involved?
The compound can be synthesized via aminomethylation of hydroxylated isoflavones using reagents like 2-aminoethanol or 3-amino-1-propanol in the presence of formaldehyde. Key intermediates include 9-(2-hydroalkyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-ones, which undergo cyclization to form the oxazine core. Reaction conditions (e.g., solvent polarity, temperature) significantly influence tautomerization between oxazin-4-ones and oxazepan-3-ylmethyl chromenones .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- 1H/13C NMR : Assigns methoxyphenyl, thiophenylethyl, and trifluoromethyl substituents. For example, δ 3.77 ppm (t, 2H) corresponds to hydroxyethyl groups in analogous structures .
- X-ray crystallography : Resolves stereochemistry and confirms the chromeno-oxazin fused-ring system. Monoclinic crystal systems (e.g., P21/c) are common for related derivatives .
- HRMS : Validates molecular formula (e.g., C26H28N2O7 in PubChem entries) .
Q. What are the primary chemical reactivities of the trifluoromethyl and thiophenylethyl groups?
- Trifluoromethyl : Electron-withdrawing effects stabilize the oxazinone ring but can undergo nucleophilic substitution under basic conditions.
- Thiophenylethyl : Susceptible to oxidation (e.g., with KMnO4) to sulfoxides or cleavage under strong acids. Reductive environments (NaBH4) may preserve the thiophene ring .
Advanced Research Questions
Q. How can tautomerization between oxazin-4-one and chromen-4-one forms be experimentally resolved?
- Variable-temperature NMR : Monitors equilibrium shifts between tautomers in CDCl3 or DMSO-d6.
- Computational modeling (DFT) : Predicts thermodynamic stability of tautomers using Gibbs free energy comparisons.
- Crystallization screening : Isolates dominant tautomers under specific solvent conditions (e.g., hexane/EtOAc) .
Q. What strategies are recommended for designing bioactivity assays targeting kinase or GPCR pathways?
- In vitro kinase inhibition : Use fluorescence polarization assays with recombinant enzymes (e.g., Pfmrk) and ATP-competitive probes.
- Cell permeability : Employ Caco-2 monolayers with LC-MS quantification to assess membrane penetration.
- Docking studies : Align the compound’s 3D structure (from X-ray data) with active sites of target proteins (e.g., using AutoDock Vina) .
Q. How should contradictory bioactivity data across studies be analyzed?
- Purity validation : Use HPLC (e.g., Chromolith columns) to confirm >95% purity, as impurities may skew IC50 values .
- Assay condition audit : Compare buffer pH, co-solvents (DMSO tolerance), and temperature controls.
- Structural analogs : Test derivatives (e.g., morpholinopropyl or hydroxyethyl variants) to isolate structure-activity relationships .
Q. What experimental designs are optimal for studying environmental degradation pathways?
- Photolysis/hydrolysis : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 3–11) and analyze degradation products via LC-HRMS.
- Soil microcosms : Monitor biodegradation in simulated ecosystems with GC-MS or 19F-NMR tracking of trifluoromethyl metabolites .
Q. How can computational methods predict metabolic liabilities?
- CYP450 docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using molecular dynamics (MD) to identify oxidation sites.
- MetaSite software : Predicts phase I/II metabolites and prioritizes labile regions (e.g., thiophene or methoxyphenyl groups) .
Q. What methodologies improve synthetic yield and scalability?
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., formaldehyde equivalents, reaction time) via split-plot factorial designs.
- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., cyclization) using microreactors.
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
